Chloromethyl thiocyanate
Overview
Description
Chloromethyl thiocyanate is an organic compound with the molecular formula C₂H₂ClNS. It is also known as thiocyanic acid chloromethyl ester. This compound is characterized by the presence of a chloromethyl group attached to a thiocyanate group. It is a colorless to light yellow liquid with a pungent odor and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
Chloromethyl thiocyanate (CH2ClSCN) is an organic compound . .
Mode of Action
It’s known that the compound has a strong reactivity and can easily decompose .
Biochemical Pathways
It’s known that the compound is often used as a reagent in organic synthesis . It can be used to synthesize organic compounds with specific functional groups, such as ethyl thiocyanate, thiocyanamide, and amine compounds .
Pharmacokinetics
It’s known that the compound has a boiling point of 76-78°c at 15mm hg and a density of 137g/mL at 25°C . These properties may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is sensitive to moisture . Therefore, it should be stored in a cool, dry, and well-ventilated place, away from fire sources and oxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl thiocyanate can be synthesized through the reaction of chloromethyl methyl ether with thiocyanic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Another method involves the reaction of chloromethyl chloride with potassium thiocyanate in the presence of a suitable solvent .
Industrial Production Methods
In industrial settings, this compound is produced by the reaction of chloromethyl chloride with thiocyanic acid or its salts. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The process involves careful handling of the reactants and control of reaction parameters such as temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents to form new compounds.
Oxidation and Reduction Reactions: This compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in an aqueous or organic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include various substituted thiocyanates depending on the nucleophile used.
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction typically results in the formation of thiols or other reduced sulfur compounds.
Scientific Research Applications
Chloromethyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the chloromethyl group into molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: Research on this compound includes its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl thiocyanate: Similar in structure but lacks the chloromethyl group.
Ethyl thiocyanate: Contains an ethyl group instead of a chloromethyl group.
Chloromethyl methyl ether: Contains a methyl ether group instead of a thiocyanate group.
Uniqueness
Chloromethyl thiocyanate is unique due to the presence of both a chloromethyl group and a thiocyanate group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Its ability to introduce the chloromethyl group into molecules is particularly valuable in the synthesis of complex organic compounds .
Properties
IUPAC Name |
chloromethyl thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClNS/c3-1-5-2-4/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUCVNXUWOLPRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186351 | |
Record name | Thiocyanic acid, chloromethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3268-79-9 | |
Record name | Thiocyanic acid, chloromethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3268-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloromethyl thiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003268799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloromethylthiocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiocyanic acid, chloromethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloromethyl thiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Chloromethyl thiocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ59MX5PRK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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